Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The sodium salt form enhances its solubility in water, making it particularly useful in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxyaniline. This involves treating 4-methoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxybenzenesulfonic acid under alkaline conditions to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with another molecule of 4-methoxyaniline to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for temperature and pH control is crucial to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, it serves as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics. Its water solubility and vibrant color make it ideal for this purpose. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo linkage can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in biological staining and research applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-methylphenyl)azo)phenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-methoxy-3-((4-((4-chlorophenyl)azo)phenyl)azo)-, sodium salt
Uniqueness
The unique aspect of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxyphenyl)azo)phenyl)azo)-, sodium salt lies in its dual azo linkages and methoxy groups, which confer specific chemical properties such as enhanced solubility and stability. These features make it particularly suitable for applications requiring stable and soluble dyes.
This compound’s versatility and stability make it a valuable asset in various scientific and industrial fields. Its unique chemical structure allows for a wide range of applications, from pH indicators to industrial dyes, highlighting its importance in both research and industry.
Properties
CAS No. |
75198-95-7 |
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Molecular Formula |
C20H17N4NaO5S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium;4-methoxy-3-[[4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-28-17-9-7-16(8-10-17)22-21-14-3-5-15(6-4-14)23-24-19-13-18(30(25,26)27)11-12-20(19)29-2;/h3-13H,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
DBTNSEYCUDFZOM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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